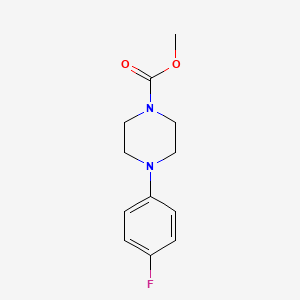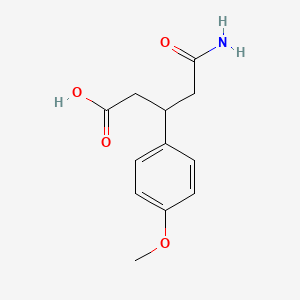![molecular formula C19H16Cl2N4O4S B2782974 2-(2,4-Dichlorophenoxy)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}acetamide CAS No. 352023-28-0](/img/structure/B2782974.png)
2-(2,4-Dichlorophenoxy)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of 2-(2,4-Dichlorophenoxy)acetic acid . This type of compound is typically used in laboratory settings .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds, such as 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide, are synthesized through the addition of aromatic amines .Molecular Structure Analysis
The structure of similar compounds has been proven through 1H and 13C NMR spectroscopy data .作用机制
Target of Action
The primary target of 2-(2,4-Dichlorophenoxy)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}acetamide is the COX-2 enzyme . This enzyme, also known as Cyclooxygenase-2, plays a crucial role in inflammation and pain, making it a key target for anti-inflammatory agents .
Mode of Action
This compound selectively inhibits the COX-2 enzyme . It interacts with the active site of COX-2, forming a complex that surpasses 2-(2,4-dichlorophenoxy)acetic acid in terms of the strength of the complex . This interaction inhibits the enzyme’s activity, leading to a reduction in the production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
The inhibition of the COX-2 enzyme affects the prostaglandin synthesis pathway . Prostaglandins are lipid compounds that play key roles in inflammation, pain, and fever. By inhibiting COX-2, the compound reduces the production of these prostaglandins, thereby alleviating inflammation and pain .
Pharmacokinetics
The compound’s effectiveness in inhibiting the cox-2 enzyme suggests that it may have suitable adme properties for therapeutic use .
Result of Action
The result of the compound’s action is a reduction in inflammation and pain. By inhibiting the COX-2 enzyme, the compound reduces the production of prostaglandins, leading to a decrease in inflammation and pain .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s interaction with the cox-2 enzyme and its overall efficacy .
实验室实验的优点和局限性
DMSO has several advantages for laboratory experiments, including its ability to dissolve a wide range of compounds and its low toxicity. However, it can also interfere with some assays and can be difficult to remove from samples.
未来方向
There are several potential future directions for research on DMSO, including its use in regenerative medicine, its potential as a cancer therapy, and its role in modulating the immune system. Additionally, research is needed to better understand DMSO's mechanism of action and to optimize its use in various scientific applications.
合成方法
DMSO is synthesized through the reaction of 2,4-dichlorophenol with sodium hydroxide, followed by the addition of 4-(4-methylpyrimidin-2-ylsulfamoyl)phenylacetic acid. The resulting product is then purified through a series of recrystallization steps.
科学研究应用
DMSO has a wide range of scientific research applications, including its use as a solvent for chemical reactions, a cryoprotectant for cell preservation, and a vehicle for drug delivery. It is also used as a co-solvent in chromatography and as a protein denaturant for structural studies.
安全和危害
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O4S/c1-12-8-9-22-19(23-12)25-30(27,28)15-5-3-14(4-6-15)24-18(26)11-29-17-7-2-13(20)10-16(17)21/h2-10H,11H2,1H3,(H,24,26)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPAZKNCWWQWCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2782891.png)
![6-(3-Methoxyphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
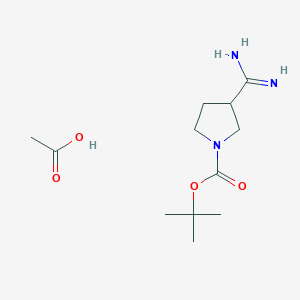
![Methyl 5-(aminomethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate;hydrochloride](/img/structure/B2782901.png)
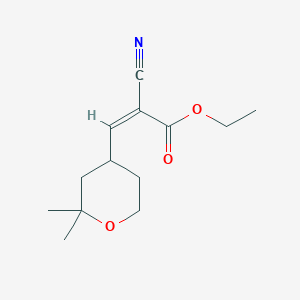

![5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine](/img/structure/B2782904.png)
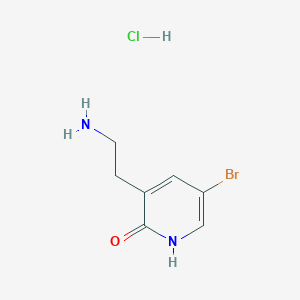

![N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2782907.png)
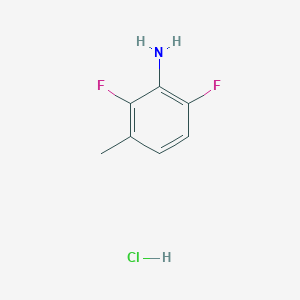
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2782912.png)
